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Introduction

2'-deoxy-2'-fluoro-p-D-arabinonucleic acid (FANA) modified small interfering RNAs (SiRNAS)
represent a significant advancement in RNA interference (RNAI) technology.[1][2] These
chemically modified oligonucleotides offer substantial improvements over traditional sSiRNAs,
addressing key challenges in stability, potency, and delivery that have historically hindered the
therapeutic application of RNAI.[1][2][3] FANA modifications involve the replacement of the 2'-
hydroxyl group on the ribose sugar with a fluorine atom in an "up” or arabino configuration. This
unique structure confers an A-form helical geometry, similar to RNA, while also enabling the
recruitment of RNase H, a mechanism typically associated with DNA-like antisense
oligonucleotides.[4][5] This dual functionality contributes to their high potency in degrading
target mRNA.

The primary advantages of FANA-A modified siRNAs include:

e Enhanced Nuclease Resistance: FANA modifications significantly increase the stability of
siRNAs in serum and cellular environments, prolonging their gene silencing activity.[1][2][6]

 Increased Potency: Studies have shown that FANA-modified siRNAs can be up to 4-fold
more potent than their unmodified counterparts.[1][2]

e Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate the
mMiRNA-like off-target effects that often plague standard siRNAs.[7][8]
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o Self-Delivery Capability: Certain FANA-based platforms have demonstrated the ability to
enter cells without the need for transfection reagents, a process known as gymnosis,
simplifying experimental protocols and improving in vivo applicability.[7][9]

These properties make FANA-A modified siRNAs a powerful tool for a wide range of
applications, from fundamental genetic research to the development of novel therapeutics for
various diseases.[3][7][9]

Data Presentation

Table 1: Potency and Efficacy of FANA-A Modified
siRNAs vs. Unmodified siRNAs
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Table 2: Stability of FANA-A Modified siRNAs
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Caption: Structure of a FANA-A modified siRNA duplex.
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Caption: Mechanism of gene silencing by FANA-A modified sSiRNAs.
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Caption: Workflow for in vitro gene silencing experiments.

Experimental Protocols
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Protocol 1: Desigh and Synthesis of FANA-A Modified
siRNAs

1.1. Target Sequence Selection:

o Use established siRNA design tools (e.g., siDirect 2.0) to identify potent target sequences
within the mRNA of interest.[12]

o Select sequences that are 19-21 nucleotides in length.

o Perform a BLAST search against the relevant genome to minimize potential off-target
hybridization.[13]

1.2. FANA-A Modification Strategy:

e For maximal potency and stability: A common strategy is to fully modify the sense
(passenger) strand with FANA nucleotides. The antisense (guide) strand remains as
unmodified RNA to ensure proper recognition by the RISC complex.[1][2]

e For enhanced stability with minimal perturbation: Introduce two FANA modifications at the 3'-
overhang of the antisense strand. This has been shown to increase potency and duration of
effect.[1]

e The incorporation of FANA units is generally well-tolerated throughout the sense strand and
at the 5' or 3' ends of the antisense strand.[2]

o A phosphorothioate (PS) backbone can be combined with FANA modifications to further
enhance nuclease resistance.[5]

1.3. Oligonucleotide Synthesis and Purification:

» FANA-A modified oligonucleotides are synthesized using standard automated solid-phase
phosphoramidite chemistry.[14]

» FANA phosphoramidites are incorporated at the desired positions during the synthesis cycle.
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o Following synthesis, the oligonucleotides are cleaved from the solid support and
deprotected.

 Purification is critical to remove failure sequences. Anion-exchange or reversed-phase high-
performance liquid chromatography (HPLC) is recommended for obtaining high-purity
oligonucleotides.[15]

» Verify the mass of the synthesized oligos using mass spectrometry.

e Anneal the purified sense and antisense strands in an appropriate buffer (e.g., 1x PBS) by
heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final
SiRNA duplex.

Protocol 2: In Vitro Gene Silencing using FANA-A
siRNAs

2.1. Cell Culture:

o Culture the target cell line in the recommended growth medium, supplemented with fetal
bovine serum (FBS) and antibiotics.

o Plate cells in 12-well or 24-well plates 18-24 hours prior to transfection. Ensure cells are in
the exponential growth phase and reach 30-50% confluency at the time of transfection.[16]

2.2. Transfection/Delivery:
o Method A: Lipid-Mediated Transfection (Standard Approach)
o For each well, prepare two tubes.

o Tube A: Dilute the FANA-A siRNA duplex to the desired final concentration (e.g., 1-100
nM) in serum-free medium (e.g., Opti-MEM).

o Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAIMAX) in serum-
free medium according to the manufacturer's protocol.[17]
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[e]

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-
30 minutes at room temperature to allow complex formation.[16]

[e]

Aspirate the growth medium from the cells and wash once with PBS.

Add the siRNA-lipid complex mixture to the cells.

(¢]

Incubate the cells for 4-6 hours at 37°C.

[¢]

o After incubation, add complete growth medium.

o Method B: Gymnotic (Reagent-Free) Delivery (for self-delivering FANA platforms)

o Dilute the FANA-A siRNA duplex directly in the complete cell culture medium to the

desired final concentration.
o Aspirate the old medium from the cells and add the siRNA-containing medium.
o No transfection reagent is required.[7][9]
2.3. Incubation and Controls:

 Incubate the treated cells for 24 to 96 hours at 37°C. The optimal time point for analysis
depends on the stability of the target mRNA and protein. A 48-hour or 72-hour time point is
often effective.[1]

e Controls: Always include the following controls:
o Negative Control: A non-targeting siRNA sequence with similar FANA modifications.
o Untreated Control: Cells that have not been treated with any siRNA.

o Mock Transfection Control: Cells treated with the transfection reagent only (for lipid-

mediated protocols).

Protocol 3: Assessment of Gene Silencing Efficiency

3.1. mRNA Level Quantification by Quantitative Real-Time PCR (RT-gPCR):
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» RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total
RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method.

o CcDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 pg of
total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]

e PCR:

o Prepare the gPCR reaction mixture containing cDNA template, gene-specific primers for
the target gene, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR
Green or TagMan-based master mix.[1]

o Perform the gPCR reaction using a real-time PCR system.

o Calculate the relative expression of the target gene using the AACt method, normalizing to
the housekeeping gene and comparing to the negative control.

3.2. Protein Level Quantification by Western Blot:
o Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) from each sample on an
SDS-polyacrylamide gel.

o Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with a primary antibody specific to the target protein overnight at
4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.
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o Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate.

Analysis: Quantify the band intensity using densitometry software. Normalize the target
protein signal to a loading control (e.g., B-actin, GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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